molecular formula C15H21N3OS B5837946 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol

4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B5837946
M. Wt: 291.4 g/mol
InChI Key: GVPSTMOLMZIYOH-UHFFFAOYSA-N
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Description

4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research, primarily due to its hybrid structure incorporating a 1,2,4-triazole-3-thiol scaffold linked to a methoxyphenylpropyl moiety. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to engage in various non-covalent interactions with biological targets (source) . This compound is extensively utilized in structure-activity relationship (SAR) studies aimed at developing novel enzyme inhibitors. Researchers investigate its potential as a versatile pharmacophore for targeting a range of enzymes, with a particular focus on kinases and other ATP-binding proteins, where the triazole-thiol group can act as a key coordinating element (source) . The lipophilic 4-methoxy-3-methylphenylpropyl side chain is engineered to enhance membrane permeability and facilitate interaction with hydrophobic binding pockets, making this compound a valuable probe for studying cellular signaling pathways. Its primary research value lies in its application as a lead compound or intermediate for the synthesis and optimization of new therapeutic agents, especially in oncology and inflammatory disease models. All studies must be conducted in vitro or in preclinical settings, strictly for research use only.

Properties

IUPAC Name

4-ethyl-3-[3-(4-methoxy-3-methylphenyl)propyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-4-18-14(16-17-15(18)20)7-5-6-12-8-9-13(19-3)11(2)10-12/h8-10H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSTMOLMZIYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCCC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325960
Record name 4-ethyl-3-[3-(4-methoxy-3-methylphenyl)propyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708231-72-5
Record name 4-ethyl-3-[3-(4-methoxy-3-methylphenyl)propyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Methoxy-Methylphenyl Group: This step involves the coupling of the triazole ring with a methoxy-methylphenyl derivative, often through a nucleophilic substitution reaction.

    Thiol Group Addition: The thiol group can be introduced using thiolation reactions, typically involving thiolating agents like thiourea or thiol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the methoxy group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives, demethylated products.

    Substitution: Substituted triazole derivatives, aromatic substitution products.

Scientific Research Applications

4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions, affecting metalloproteins and enzymes. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position 4/5) Molecular Weight (g/mol) Notable Features
Target Compound 4-Ethyl; 5-(3-(4-methoxy-3-methylphenyl)propyl) ~293.4* Balanced lipophilicity (methoxy/methyl) and reactivity (thiol).
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Phenyl; 5-(3,4,5-trimethoxyphenyl) ~352.4 High polarity from trimethoxy groups; potential for enhanced solubility.
5-(3-Indol-3-ylpropyl)-4-phenyl-1,2,4-triazole-3-thiol 4-Phenyl; 5-(indole-propyl) ~335.4 Indole moiety may enable π-π stacking with biological targets (e.g., kinases).
4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol 4-Ethyl; 5-(morpholinosulfonylphenyl) 354.5 Bulky sulfonyl group reduces membrane permeability but enhances stability.
4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol 4-Ethyl; 5-(pyridinyl) ~235.3 Pyridine introduces basicity, improving water solubility.

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : The target compound’s methoxy and methyl groups provide moderate lipophilicity, favoring membrane permeability compared to polar derivatives (e.g., trimethoxy or sulfonyl analogs) .

Key Observations :

  • The target compound’s synthesis aligns with general triazole-thiol alkylation protocols, though microwave methods () may offer advantages in yield and purity.
  • S-Alkylation (e.g., ) typically requires milder conditions compared to cyclization or heterocycle formation.

Key Observations :

  • The target compound’s 4-methoxy-3-methylphenyl group may enhance selectivity for hydrophobic enzyme pockets, contrasting with indole-based analogs’ π-π stacking .
  • Thiol-containing derivatives (e.g., target compound) are prone to oxidation, necessitating stabilization in drug formulations compared to S-alkylated analogs .

Biological Activity

4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in pharmacology due to its potential applications as an antimicrobial agent, among other therapeutic properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological efficacy, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an ethyl group, a methoxy-substituted methylphenyl moiety, and a thiol group attached to the triazole ring. The synthesis typically involves several steps:

  • Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and aldehydes or ketones.
  • Alkylation : Introduction of the ethyl group through reactions with ethyl halides.
  • Coupling : Attachment of the methoxy-methylphenyl group via nucleophilic substitution.
  • Thiol Addition : Incorporation of the thiol group using thiolation agents like thiourea.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study evaluated various S-substituted derivatives of 1,2,4-triazole-3-thiols against common pathogens:

Pathogen MIC (µg/mL) MBCK (µg/mL)
Escherichia coli31.25 - 62.562.5 - 125
Staphylococcus aureus31.25 - 62.562.5 - 125
Pseudomonas aeruginosa31.2562.5
Candida albicans31.25 - 62.562.5 - 125

The most active compounds showed MIC values as low as 31.25 µg/mL against Pseudomonas aeruginosa, indicating strong antibacterial potential .

Antioxidant Activity

In addition to antimicrobial effects, triazole derivatives have demonstrated antioxidant properties. The DPPH and ABTS assays are commonly used to assess these capabilities:

  • Compounds derived from triazoles exhibited significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their chemical structure:

  • Substituent Variations : Modifications on the sulfur atom and other functional groups significantly influence antimicrobial efficacy.
  • Molecular Docking Studies : These studies reveal that certain substituents enhance binding affinity to bacterial targets, supporting their mechanism of action .

Case Studies

Several studies have explored the biological efficacy of triazole derivatives:

  • A study synthesized novel mercapto- and alkylthio-1,2,4-triazole derivatives demonstrating broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Another research effort highlighted the potential of specific triazole compounds in treating infections caused by resistant strains of bacteria, emphasizing their therapeutic promise .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multistep reactions, including acylation, hydrazinolysis, and heterocyclization. For example, starting from indole-3-butanoic acid or pyrrole derivatives, intermediates are generated via nucleophilic addition of phenylisothiocyanate followed by alkaline cyclization . Microwave-assisted synthesis (using systems like Milestone Flexi Wave) improves reaction efficiency by reducing time and enhancing yields. Optimization includes solvent selection (e.g., DMSO-d6 for NMR analysis), temperature control (60–100°C), and catalyst use . Purity is ensured via HPLC with diode-array detection and mass spectrometry .

Q. How is the structural integrity of this triazole derivative confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on:

  • Elemental analysis (CHNS via Elementar Vario L Cube) to verify molecular composition.
  • ¹H NMR spectroscopy (400 MHz, DMSO-d6) to identify proton environments, such as ethyl or methoxy groups.
  • IR spectroscopy to detect functional groups (e.g., S-H stretching at ~2500 cm⁻¹).
  • X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related triazole-thiol derivatives .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound, and how do they inform experimental design?

  • Methodological Answer :

  • Molecular docking (e.g., using AutoDock Vina) evaluates interactions with targets like anaplastic lymphoma kinase (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LD6). Docking scores (e.g., binding affinity in kcal/mol) guide prioritization of analogs .
  • ADME analysis (via SwissADME or PreADMET) predicts pharmacokinetic properties like bioavailability and blood-brain barrier permeability. For instance, logP values >3 may indicate lipophilicity requiring formulation adjustments .
  • MD simulations (GROMACS) assess ligand-protein stability over time, identifying key residues for mutagenesis studies .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM kinase), buffer conditions (pH 7.4), and incubation times (e.g., 1 hr) .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability.
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers or confounding factors (e.g., solvent effects from DMSO >0.1%) .
  • Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

Q. What strategies are effective for improving the antiradical or antimicrobial activity of this triazole-thiol scaffold?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-phenyl position to enhance radical scavenging (e.g., DPPH assay IC₅₀ reduction from 1×10⁻³ M to 1×10⁻⁴ M) .
  • Hybridization : Conjugate with indole or morpholine fragments (e.g., 4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl] derivatives) to broaden antimicrobial spectra. MIC values against S. aureus can be reduced by 50% with optimized substituents .
  • Prodrug design : Mask the thiol group with acetylated prodrugs to improve solubility and reduce toxicity .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies for in vitro toxicity evaluation of this compound?

  • Methodological Answer :

  • Dose range : Test 0.1–100 µM concentrations in triplicate, using serial dilutions in cell culture media .
  • Cell lines : Use HEK-293 (normal) and HeLa (cancer) cells for comparative toxicity.
  • Endpoints : Measure viability via MTT assay (absorbance at 570 nm) and apoptosis via Annexin V-FITC/PI flow cytometry .
  • Positive controls : Include cisplatin (10 µM) for cytotoxicity benchmarking.

Q. What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column (2.1×50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water) for serum/plasma analysis. LOD can reach 0.1 ng/mL .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm .
  • Calibration curves : Use 1–1000 ng/mL standards spiked with deuterated internal standards (e.g., d₄-ethyl analog) .

Tables

Table 1 : Key Physicochemical Properties of this compound

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